Cas no 2137767-11-2 (4-(1,2-oxazol-3-yl)aniline hydrochloride)

4-(1,2-Oxazol-3-yl)aniline hydrochloride is a heterocyclic organic compound featuring an oxazole ring linked to an aniline moiety, with the latter protonated as a hydrochloride salt. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceutical and agrochemical research. The hydrochloride form enhances solubility and stability, facilitating handling and storage. The oxazole ring contributes to its potential as a pharmacophore, enabling interactions in medicinal chemistry for drug discovery. Its well-defined crystalline properties ensure consistent purity, making it suitable for precise synthetic modifications. This compound is valued for its role in developing biologically active molecules, particularly in heterocyclic and amine-based frameworks.
4-(1,2-oxazol-3-yl)aniline hydrochloride structure
2137767-11-2 structure
Product name:4-(1,2-oxazol-3-yl)aniline hydrochloride
CAS No:2137767-11-2
MF:C9H9ClN2O
MW:196.63356089592
CID:4640217

4-(1,2-oxazol-3-yl)aniline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(1,2-oxazol-3-yl)aniline hydrochloride
    • Inchi: 1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-5-6-12-11-9;/h1-6H,10H2;1H
    • InChI Key: IRJGMVMUGXQHRW-UHFFFAOYSA-N
    • SMILES: NC1C=CC(C2=NOC=C2)=CC=1.Cl

4-(1,2-oxazol-3-yl)aniline hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-705987-0.5g
4-(1,2-oxazol-3-yl)aniline hydrochloride
2137767-11-2 95.0%
0.5g
$391.0 2025-02-20
Enamine
EN300-705987-2.5g
4-(1,2-oxazol-3-yl)aniline hydrochloride
2137767-11-2 95.0%
2.5g
$1008.0 2025-02-20
Enamine
EN300-705987-5.0g
4-(1,2-oxazol-3-yl)aniline hydrochloride
2137767-11-2 95.0%
5.0g
$1488.0 2025-02-20
1PlusChem
1P01EINQ-5g
4-(1,2-oxazol-3-yl)aniline hydrochloride
2137767-11-2 95%
5g
$1901.00 2023-12-19
1PlusChem
1P01EINQ-1g
4-(1,2-oxazol-3-yl)aniline hydrochloride
2137767-11-2 95%
1g
$696.00 2023-12-19
A2B Chem LLC
AX56182-100mg
4-(1,2-oxazol-3-yl)aniline hydrochloride
2137767-11-2 95%
100mg
$187.00 2024-04-20
Enamine
EN300-705987-0.05g
4-(1,2-oxazol-3-yl)aniline hydrochloride
2137767-11-2 95.0%
0.05g
$97.0 2025-02-20
A2B Chem LLC
AX56182-50mg
4-(1,2-oxazol-3-yl)aniline hydrochloride
2137767-11-2 95%
50mg
$138.00 2024-04-20
A2B Chem LLC
AX56182-2.5g
4-(1,2-oxazol-3-yl)aniline hydrochloride
2137767-11-2 95%
2.5g
$1097.00 2024-04-20
1PlusChem
1P01EINQ-500mg
4-(1,2-oxazol-3-yl)aniline hydrochloride
2137767-11-2 95%
500mg
$546.00 2023-12-19

4-(1,2-oxazol-3-yl)aniline hydrochloride Related Literature

Additional information on 4-(1,2-oxazol-3-yl)aniline hydrochloride

Introduction to 4-(1,2-oxazol-3-yl)aniline hydrochloride (CAS No. 2137767-11-2)

4-(1,2-oxazol-3-yl)aniline hydrochloride, identified by the chemical compound code CAS No. 2137767-11-2, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic aromatic amines, characterized by the presence of an oxazole ring fused with an aniline moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development.

The oxazole ring in 4-(1,2-oxazol-3-yl)aniline hydrochloride contributes to its unique electronic and steric properties, which are exploited in various biochemical interactions. The aniline group provides a basic nitrogen atom that can participate in hydrogen bonding and coordination with biological targets. These structural features make the compound a promising candidate for further exploration in medicinal chemistry.

Recent advancements in pharmaceutical research have highlighted the potential of 4-(1,2-oxazol-3-yl)aniline hydrochloride in the development of novel therapeutic agents. Studies have demonstrated its efficacy as a modulator of enzyme activity and as a component in drug candidates targeting neurological disorders. The oxazole ring's ability to engage with specific binding pockets in proteins has been particularly noteworthy, suggesting its utility in designing molecules with enhanced binding affinity.

In addition to its pharmacological applications, 4-(1,2-oxazol-3-yl)aniline hydrochloride has shown promise in material science and organic synthesis. Its unique structure allows for diverse functionalization strategies, enabling the creation of derivatives with tailored properties. Researchers have leveraged these characteristics to develop new catalysts and ligands for asymmetric synthesis, contributing to more efficient and sustainable chemical processes.

The synthesis of 4-(1,2-oxazol-3-yl)aniline hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the oxazole ring through cyclization reactions and subsequent coupling with aniline derivatives. The final salt formation step is critical for achieving the desired physical properties, such as solubility and stability under various conditions.

From a computational chemistry perspective, 4-(1,2-oxazol-3-yl)aniline hydrochloride has been extensively studied using molecular modeling techniques. These studies have provided insights into its interaction with biological targets at the atomic level. The predicted binding modes and affinity scores have guided experimental efforts to refine lead compounds for therapeutic applications. Such computational approaches are integral to modern drug discovery pipelines, accelerating the identification of promising candidates.

The pharmacokinetic profile of 4-(1,2-oxazol-3-yl)aniline hydrochloride is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have begun to unravel these processes, providing valuable data for designing clinical trials and improving patient outcomes.

Future directions in research on 4-(1,2-oxazol-3-yl)aniline hydrochloride include exploring its role in combination therapies and investigating its mechanisms of action in greater detail. The compound's versatility makes it a suitable candidate for developing polypharmacological agents that target multiple disease pathways simultaneously. Such multifaceted approaches are increasingly recognized as key strategies in modern medicine.

The industrial relevance of 4-(1,2-oxazol-3-yl)aniline hydrochloride extends beyond academic research into commercial applications. Pharmaceutical companies are interested in licensing or developing derivatives based on this scaffold for new drug candidates. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into market-ready products that address unmet medical needs.

In conclusion,4-(1,2-o x azol -3 - yl )a nin ine hy droch lor ide (CAS No . 2137767 -11 - 2 ) is a multifaceted compound with significant potential in pharmaceuticals , materials science , and synthetic chemistry . Its unique structural features , coupled with recent advances in computational and experimental methodologies , position it as a cornerstone molecule for future research and development . Continued exploration into its applications will undoubtedly yield novel insights and therapeutic breakthroughs .

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